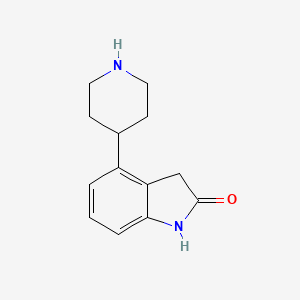

4-(Piperidin-4-yl)indolin-2-one

Description

4-(Piperidin-4-yl)indolin-2-one is a heterocyclic compound featuring an indolin-2-one core substituted with a piperidin-4-yl group at the 4-position. This scaffold is of significant interest in medicinal chemistry due to its versatility in interacting with neurotransmitter receptors, particularly nociceptin/orphanin FQ (NOP) and mu-opioid (MOP) receptors. The compound serves as a foundational structure for developing bifunctional ligands, with modifications to its substituents enabling fine-tuning of receptor affinity and efficacy .

Properties

Molecular Formula |

C13H16N2O |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

4-piperidin-4-yl-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C13H16N2O/c16-13-8-11-10(2-1-3-12(11)15-13)9-4-6-14-7-5-9/h1-3,9,14H,4-8H2,(H,15,16) |

InChI Key |

CEKVIBQMLRSJBA-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=C3CC(=O)NC3=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yl)indolin-2-one typically involves the reaction of indole derivatives with piperidine. One common method is the cyclization of N-(4-piperidinyl)aniline with isatin under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, at elevated temperatures .

Industrial Production Methods

Industrial production of 4-(Piperidin-4-yl)indolin-2-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yl)indolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, oxindoles, and reduced forms of the original compound .

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an antiviral, anticancer, and antimicrobial agent.

Medicine: It is being investigated for its potential therapeutic effects in treating various diseases, including cancer and viral infections.

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activation of the NLRP3 inflammasome, a protein complex involved in the inflammatory response. By binding to NLRP3, the compound prevents the release of pro-inflammatory cytokines, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 4-(Piperidin-4-yl)indolin-2-one can be contextualized by comparing it to analogs with variations in the core scaffold, substituents, or substitution patterns. Below is a detailed analysis:

Structural Analogs with Modified Substituents

Core Scaffold Variations

- 2-(Piperidin-4-yl)isoindolin-1-one: Features an isoindolin-1-one core instead of indolin-2-one. This alteration reduces planarity, likely impacting receptor binding kinetics.

- 4-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride : Incorporates a fluorine atom and methylene linker, increasing lipophilicity (logP ~2.5). Used in neuropharmacology research but lacks detailed receptor data .

Pharmacological Profiles

- NOP/MOP Receptor Modulation: SR16507 and related analogs (e.g., SR16435) demonstrate that bulky cycloalkyl or aromatic substituents (e.g., 4-isopropylcyclohexyl) enhance NOP affinity while retaining partial MOP agonism. Their antinociceptive effects are attenuated by NOP activation, a property absent in non-NOP-binding opioids like morphine . In contrast, 4-(Piperidin-4-yl)indolin-2-one itself shows moderate NOP/MOP activity, serving as a precursor for optimizing subtype selectivity .

Dopamine Receptor Interactions :

- Indolin-2-one derivatives with piperazinylbutyl side chains (e.g., compound 4c ) exhibit high dopamine D4 receptor affinity (Ki = 0.5 nM), highlighting the impact of flexible side chains on receptor subtype selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.